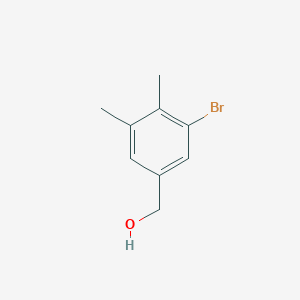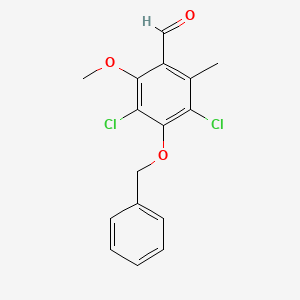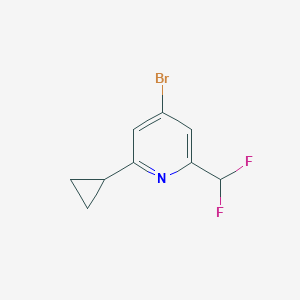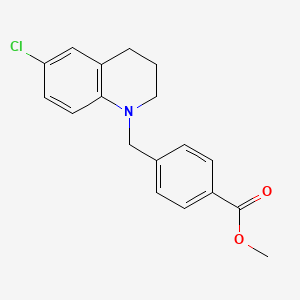
(R)-1-(Pyrrolidin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Pyrrolidin-2-yl)prop-2-en-1-one is a chiral compound that features a pyrrolidine ring attached to a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one typically involves the reaction of a pyrrolidine derivative with a propenone precursor. One common method includes the use of ®-N-Boc-3-pyrrolidinol as a starting material, which undergoes a series of reactions including protection, deprotection, and coupling reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
Types of Reactions:
Oxidation: ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
®-1-(Pyrrolidin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of ®-1-(Pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- ®-N-Boc-3-pyrrolidinol
- Pyrrolidin-3-ol
- Benzyl 3-hydroxypyrrolidine-1-carboxylate
Comparison: Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-[(2R)-pyrrolidin-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2/t6-/m1/s1 |
Clé InChI |
QYYPYISHAUTXJE-ZCFIWIBFSA-N |
SMILES isomérique |
C=CC(=O)[C@H]1CCCN1 |
SMILES canonique |
C=CC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)





![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

